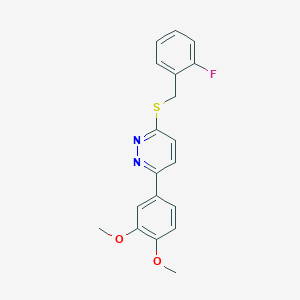
3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)pyridazine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridazine ring substituted with a 3,4-dimethoxyphenyl group and a 2-fluorobenzylthio group, which contribute to its distinctive chemical behavior.
准备方法
The synthesis of 3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Substitution with 3,4-Dimethoxyphenyl Group:
Thioether Formation: The 2-fluorobenzylthio group is introduced via nucleophilic substitution reactions, where a thiol group reacts with a 2-fluorobenzyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
化学反应分析
3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)pyridazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl position, where nucleophiles such as amines or thiols replace the fluorine atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the thioether bond and formation of corresponding thiols and alcohols.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, with the major products being sulfoxides, sulfones, alcohols, amines, and thiols.
科学研究应用
3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)pyridazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)pyridazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, receptor agonism or antagonism, and alteration of signal transduction processes.
相似化合物的比较
Similar compounds to 3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)pyridazine include:
3-(3,4-Dimethoxyphenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine: This compound shares the 3,4-dimethoxyphenyl and 2-fluorobenzylthio groups but differs in the core ring structure.
3-(3,4-Dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carbaldehyde: This compound has a pyrazole ring instead of a pyridazine ring, with similar substituents.
3-((2-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine: This compound features a triazole ring and a 4-methoxyphenyl group, differing from the pyridazine and 3,4-dimethoxyphenyl groups.
The uniqueness of this compound lies in its specific combination of substituents and the pyridazine core, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-[(2-fluorophenyl)methylsulfanyl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-23-17-9-7-13(11-18(17)24-2)16-8-10-19(22-21-16)25-12-14-5-3-4-6-15(14)20/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHQFTVASKNHDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
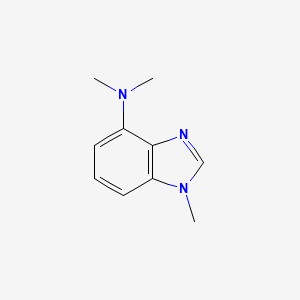
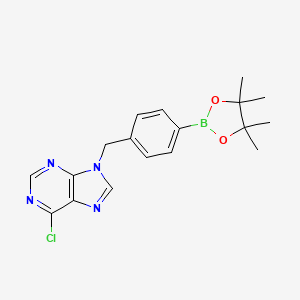
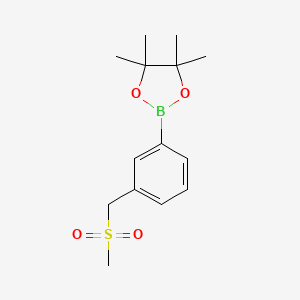
![4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2764724.png)
![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2764725.png)
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2764726.png)

![6'-Bromo-3',4'-dihydro-1'h-spiro[azetidine-2,2'-naphthalene]](/img/structure/B2764728.png)
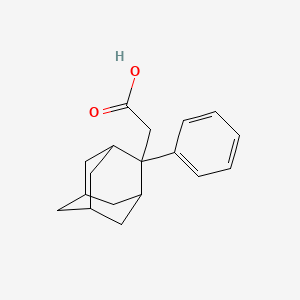
![N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2764730.png)
![3-Amino-2-[(4-ethoxyphenyl)methyl]propanamide](/img/structure/B2764731.png)
![N-(2,4-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2764736.png)
![Diethyl 1,4-dioxaspiro[4.4]nonane-8,8-dicarboxylate](/img/structure/B2764737.png)
![5-(cyclohex-3-ene-1-carbonyl)-2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2764738.png)
